4-Fluoro-2-(methylsulfonyl)benzonitrile
Description
Properties
Molecular Formula |
C8H6FNO2S |
|---|---|
Molecular Weight |
199.20 g/mol |
IUPAC Name |
4-fluoro-2-methylsulfonylbenzonitrile |
InChI |
InChI=1S/C8H6FNO2S/c1-13(11,12)8-4-7(9)3-2-6(8)5-10/h2-4H,1H3 |
InChI Key |
ACOKNWXGEPFMGV-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=C(C=CC(=C1)F)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
The following analysis compares 4-Fluoro-2-(methylsulfonyl)benzonitrile with key analogs, focusing on substituent effects, physicochemical properties, and applications.
Structural and Substituent Effects
Table 1: Substituent Comparison at Position 2
*Calculated based on substituent contributions.
Key Observations:
- Electron-Withdrawing Effects : The -SO₂CH₃ group in the target compound is more electron-withdrawing than -CF₃ or -CH₃, which may enhance electrophilic substitution reactivity and stability in acidic/basic conditions .
- Polarity and Solubility : The sulfonyl group increases polarity compared to methyl or trifluoromethyl analogs, likely reducing lipophilicity (logP) and improving aqueous solubility .
Key Observations:
- The methylsulfonyl group in the target compound facilitates nucleophilic displacement reactions, as seen in the synthesis of pyrimidine ethers (e.g., 4-chloro-6-methoxy-2-(4-(methylsulfonyl)phenyl)pyrimidine) .
- Trifluoromethyl analogs exhibit metabolic stability in drug candidates, while methylsulfonyl derivatives may offer improved selectivity in enzyme inhibition due to stronger hydrogen-bonding interactions .
Key Observations:
- Trifluoromethyl compounds often exhibit higher toxicity profiles, necessitating stringent safety protocols .
Preparation Methods
Two-Step Approach: Nitrile Formation Followed by Sulfonylation
Combining methodologies from both patents, this compound can be synthesized via:
-
Nitrile Synthesis : As described in Section 1.1, yielding 4-fluoro-2-methylbenzonitrile.
-
Methyl to Methylsulfonyl Conversion :
-
Bromination : Treat 4-fluoro-2-methylbenzonitrile with N-bromosuccinimide (NBS) under radical conditions to form 2-(bromomethyl)-4-fluoro-benzonitrile.
-
Thiolation : React with sodium sulfide to produce 2-(methylthio)-4-fluoro-benzonitrile.
-
Oxidation : Use hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) to oxidize the thioether to the sulfone, yielding the target compound.
-
Optimization Challenges :
Direct Cyanation of Sulfonylated Intermediates
An alternative route involves substituting fluorine in 1,2-difluoro-4-(methylsulfonyl)benzene with a cyano group. This is achieved via:
-
Nucleophilic Aromatic Substitution : React with copper(I) cyanide (CuCN) in dimethylformamide (DMF) at 150°C, leveraging the electron-withdrawing nature of the methylsulfonyl group to activate the ring.
-
Catalytic Cyanation : Employ palladium-catalyzed cross-coupling using zinc cyanide (Zn(CN)₂) under inert atmosphere.
Yield Considerations :
-
CuCN Method : ~60–70% yield due to competing side reactions.
-
Palladium Catalysis : Higher yields (~80%) but requires expensive catalysts.
Comparative Analysis of Synthetic Methods
Challenges and Optimization Strategies
Regioselectivity in Electrophilic Substitution
The methylsulfonyl group’s strong electron-withdrawing nature directs incoming electrophiles to the meta position, complicating further functionalization. For example, attempts to nitrate this compound result in preferential substitution at position 5 rather than the desired position 1. Mitigation strategies include using sterically hindered directing groups or temporary protective groups.
Solvent and Catalyst Compatibility
-
Toluene vs. Polar Solvents : Toluene optimizes oxime dehydration but limits solubility in oxidation steps. Switching to acetonitrile or DMF improves reaction homogeneity during sulfone formation.
-
Acid Catalysts : Trifluoromethanesulfonic acid, while effective, necessitates corrosion-resistant equipment, increasing production costs.
Industrial-Scale Considerations
Q & A
Basic Research Questions
Q. What are the preferred synthetic routes for 4-Fluoro-2-(methylsulfonyl)benzonitrile, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via sequential substitution reactions. For example, sulfonylation of a fluorinated benzonitrile precursor using methanesulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) is common. Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) may also be employed if boronate ester intermediates are used .
- Critical Factors : Solvent polarity, catalyst loading (e.g., Pd(PPh₃)₄), and temperature control are crucial to minimize side reactions like desulfonylation or dehalogenation. Monitoring via TLC or HPLC is recommended .
Q. How can NMR spectroscopy distinguish between positional isomers in fluorinated benzonitrile derivatives?
- Analytical Approach :
- ¹⁹F NMR : The fluorine chemical shift is highly sensitive to electronic environments. For this compound, the fluorine peak typically appears at δ ≈ -101.9 ppm due to electron-withdrawing effects of the sulfonyl group .
- ¹H NMR : Aromatic protons adjacent to the sulfonyl group exhibit downfield shifts (e.g., δ 7.62–7.53 ppm for ortho protons), while coupling constants (J = 5.2–9.2 Hz) help confirm substitution patterns .
Q. What are the key physicochemical properties relevant to its use in organic synthesis?
- Dipole Moment : The sulfonyl and nitrile groups contribute to a high dipole moment (~4 D), enhancing solubility in polar aprotic solvents (e.g., DMSO, DMF) .
- Thermal Stability : Melting points range between 82–84°C for structurally similar sulfonylated benzonitriles, with decomposition observed above 200°C under inert atmospheres .
Advanced Research Questions
Q. How does the sulfonyl group influence regioselectivity in C–H activation reactions involving this compound?
- Mechanistic Insight : The sulfonyl group acts as a directing group, facilitating ortho C–H bond activation in transition-metal-catalyzed reactions. For example, Pd(II) catalysts coordinate with the sulfonyl oxygen, enabling selective functionalization at the 3-position of the benzene ring .
- Experimental Validation : Kinetic isotope effect (KIE) studies and DFT calculations can confirm the directing effect. Contrast with non-sulfonylated analogs (e.g., 4-fluorobenzonitrile) shows reduced regiocontrol .
Q. What strategies resolve contradictions in reported reaction yields for sulfonylation of fluorinated aromatics?
- Troubleshooting :
- Impurity Analysis : Use LC-MS to detect byproducts like sulfonic acids or dehalogenated species.
- Optimization : Adjust stoichiometry of methanesulfonyl chloride (1.2–1.5 equiv) and reaction time (12–24 hrs) to balance conversion and side reactions .
- Case Study : A 91% yield was achieved for a related sulfonamide via stepwise addition of reagents at 0°C, followed by gradual warming .
Q. How can computational modeling predict adsorption behavior of this compound on catalytic surfaces?
- Methods :
- DFT Calculations : Simulate adsorption energies on metal surfaces (e.g., Ag, Pd) to identify preferential binding sites. The nitrile group often binds via the lone pair on nitrogen, while the sulfonyl group interacts through oxygen atoms .
- Experimental Correlation : Compare with surface-enhanced Raman spectroscopy (SERS) data to validate orientation on nanostructured catalysts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
